

A Technical Guide to the Physicochemical Properties of Piroxantrone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone, an anthrapyrazole derivative, is an antineoplastic agent recognized for its role as a DNA intercalating agent and a potent inhibitor of topoisomerase II. Its structural similarity to mitoxantrone places it within a class of compounds investigated for their therapeutic potential in oncology. This technical guide provides a detailed overview of the core physicochemical properties of **Piroxantrone**, offering valuable data and methodologies for researchers and professionals in drug development.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **Piroxantrone**. It is important to note that while solubility data is experimentally determined, specific experimental values for properties such as melting point, pKa, and logP are not readily available in publicly accessible literature.



Property	Value	Source
Molecular Formula	C21H25N5O4	INVALID-LINK
Molecular Weight	411.46 g/mol	INVALID-LINK
Solubility		
H ₂ O	> 11.20 mg/mL	INVALID-LINK[1][2]
Buffer, pH 4	> 9.60 mg/mL	INVALID-LINK[1][2]
Buffer, pH 9	> 11.50 mg/mL	INVALID-LINK[1][2]
Ethanol	< 0.73 mg/mL	INVALID-LINK[1][2]
DMSO	> 9.60 mg/mL	INVALID-LINK[1]
Chloroform (CHCl₃)	< 0.77 mg/mL	INVALID-LINK[1]
Computed XLogP3	-1.1	INVALID-LINK[3]

Experimental Protocols

Detailed experimental protocols for the determination of **Piroxantrone**'s physicochemical properties are not extensively published. However, standard methodologies can be applied.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Piroxantrone** can be determined using the conventional shake-flask method.[4][5]

- Preparation: An excess amount of **Piroxantrone** solid is added to a known volume of the solvent of interest (e.g., water, buffers of varying pH, ethanol) in a sealed, temperaturecontrolled vessel.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is filtered through a low-binding membrane (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Piroxantrone** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Capillary Method)

The melting point of **Piroxantrone** can be determined using the capillary melting point method as described in various pharmacopeias.[6][7]

- Sample Preparation: A small amount of dry, powdered **Piroxantrone** is packed into a capillary tube to a height of 2.5-3.5 mm.
- Instrumentation: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. A preliminary determination may be done
 at a rapid ramp rate (e.g., 10-20 °C/min) to find the approximate melting range.[7] A second,
 more accurate measurement is then performed with a fresh sample, starting at a
 temperature approximately 5°C below the expected melting point and using a slower ramp
 rate (e.g., 1 °C/min).[6][7]
- Observation: The temperature range is recorded from the point at which the substance begins to collapse or liquefy (onset) to the point at which it is completely liquid (clear point).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[8]

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

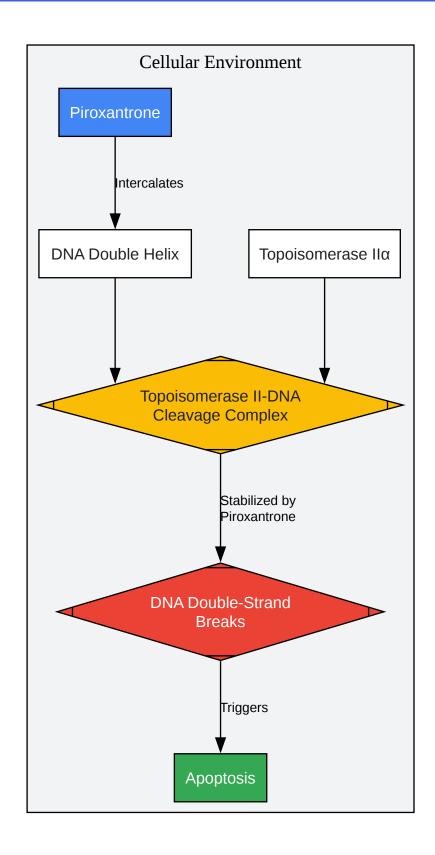


- Partitioning: A known amount of **Piroxantrone** is dissolved in one of the phases (typically the
 one in which it is more soluble). This solution is then mixed with an equal volume of the other
 pre-saturated phase.
- Equilibration: The mixture is gently agitated for a sufficient time to allow for the partitioning of **Piroxantrone** between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of **Piroxantrone** in each phase is determined using a suitable analytical technique like HPLC.
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of **Piroxantrone** in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Topoisomerase II Inhibition

Piroxantrone exerts its antineoplastic effects primarily by targeting DNA topoisomerase IIα.[1] [2][9] Topoisomerase II enzymes are crucial for managing DNA topology during processes like replication and transcription by creating transient double-strand breaks. **Piroxantrone** acts as a "topoisomerase II poison" by intercalating into the DNA and stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are cytotoxic and trigger apoptotic cell death.





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Caption: Mechanism of **Piroxantrone** as a Topoisomerase II poison.

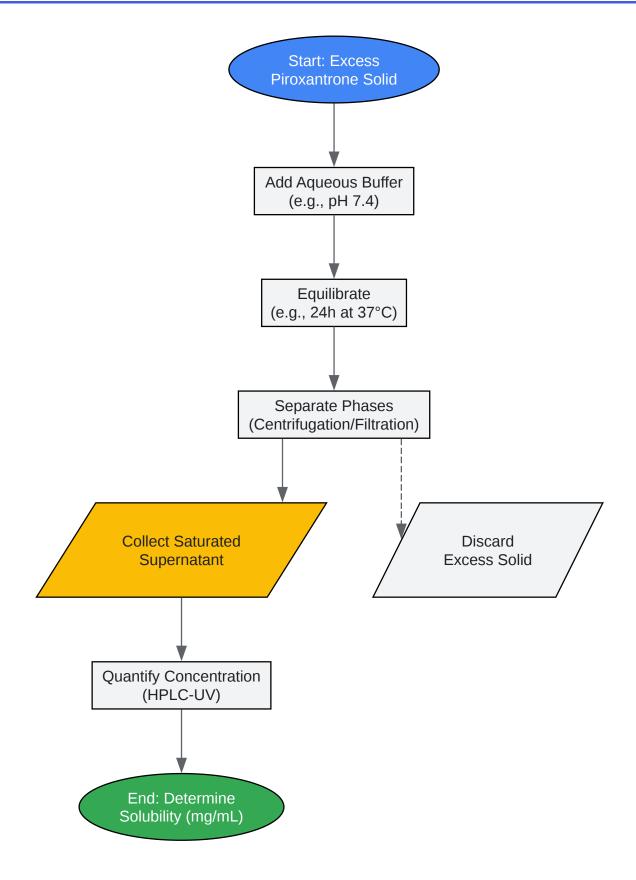




Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like **Piroxantrone**.





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Caption: Workflow for experimental solubility determination.



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